![molecular formula C30H37Cl2N3O5 B375382 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate](/img/structure/B375382.png)
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate is a complex organic compound It is characterized by the presence of a cyclopropyl group, dichlorovinyl group, and multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a reaction involving dichlorovinyl and dimethyl groups under controlled conditions.
Coupling with Aromatic Rings: The cyclopropyl group is then coupled with aromatic rings through a series of reactions involving carbonyl and amino groups.
Final Assembly: The final compound is assembled by linking the intermediate products through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Polymer Science: Incorporated into polymer structures to enhance properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a potential drug candidate for various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging.
Industry
Pesticides: Evaluated for its potential use as a pesticide.
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interacts with cellular receptors, modulating signaling pathways.
Reactive Intermediates: Forms reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Uniqueness
- Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more complex than similar compounds.
- Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propriétés
Formule moléculaire |
C30H37Cl2N3O5 |
|---|---|
Poids moléculaire |
590.5g/mol |
Nom IUPAC |
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C30H37Cl2N3O5/c1-18-9-7-11-23(20(18)3)33-28(37)39-15-13-35(27(36)26-22(17-25(31)32)30(26,5)6)14-16-40-29(38)34-24-12-8-10-19(2)21(24)4/h7-12,17,22,26H,13-16H2,1-6H3,(H,33,37)(H,34,38) |
Clé InChI |
OSKIRKJJPORISN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2C)C)C(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)
![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)
![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)
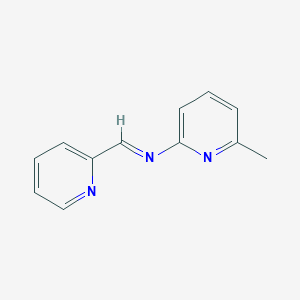
![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)
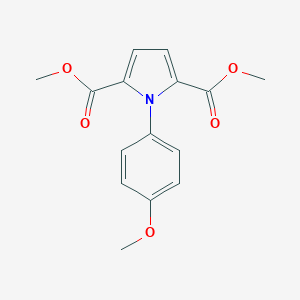
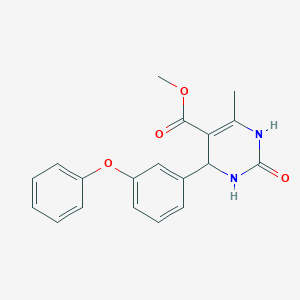
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)
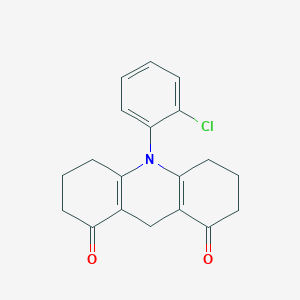
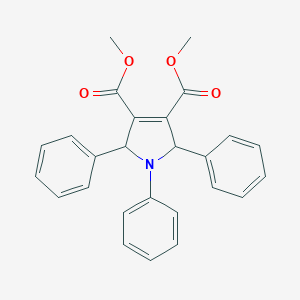
![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)
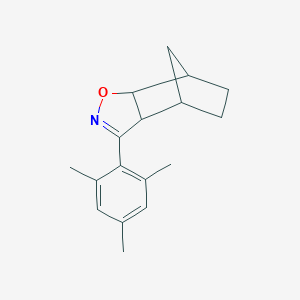
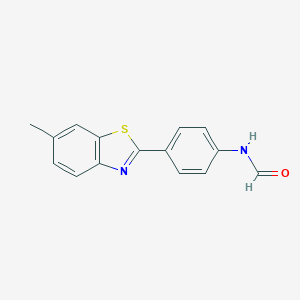
![13-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-9,10-dihydro-9,10-[3,4]pyrrolidinoanthracene-12,14-dione](/img/structure/B375324.png)
